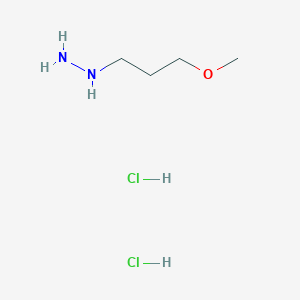

(3-Methoxypropyl)hydrazine dihydrochloride

Description

Contextualizing Substituted Hydrazine (B178648) Dihydrochlorides in Organic Chemistry

Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond (H₂N-NH₂). researchgate.net Substituted hydrazines feature one or more hydrogen atoms replaced by organic groups, such as alkyl or aryl substituents. wikipedia.org These derivatives are typically basic, and like hydrazine itself, can form stable salts with mineral acids.

Hydrazine dihydrochloride (B599025) salts are a common form in which substituted hydrazines are stored and handled. nih.govchemicalbook.com The formation of the dihydrochloride salt protonates the two nitrogen atoms, which significantly increases the compound's stability and often renders it as a crystalline solid. chemicalbook.com This is particularly advantageous for lower aliphatic hydrazines, which are often volatile, hygroscopic liquids in their free base form. The salt form also improves solubility in aqueous or protic solvents, which can be beneficial for certain reaction conditions. In synthetic applications, the active hydrazine free base can be readily generated from its salt form just before use by treatment with a base.

Importance of Hydrazine Derivatives as Synthetic Building Blocks

Hydrazine and its derivatives are versatile and fundamental building blocks in organic synthesis, primarily due to the nucleophilic nature of their nitrogen atoms. nbinno.com Their ability to participate in a wide array of chemical transformations makes them indispensable for constructing complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netnbinno.com

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. rsc.org These hydrazones are stable intermediates that can undergo further reactions, such as cyclizations, to yield a variety of heterocyclic systems including pyrazoles, pyridazines, and 1,2,4-triazoles. nbinno.comenamine.net The specific substituents on the hydrazine derivative can be used to control the reaction's regioselectivity and to introduce desired functional groups into the final product.

Furthermore, hydrazine derivatives are employed in C-N bond-forming reactions and as precursors for a wide range of functional groups. organic-chemistry.org Their utility extends to the synthesis of drugs such as the antidepressant Isocarboxazid and the vasodilator Hydralazine. enamine.net The adaptability of the hydrazine moiety allows for the stepwise construction of intricate molecular frameworks with tailored chemical and biological properties. nbinno.com

Research Trajectories for Alkylhydrazine Salts and their Applications

Research involving alkylhydrazine salts continues to focus on their utility as synthetic precursors. The alkyl substituents on the hydrazine core influence its reactivity and basicity, providing a means to fine-tune its chemical behavior. Mono- and unsymmetrically di-substituted alkylhydrazines are generally more basic than hydrazine itself, while their reducing power tends to decrease with increased alkyl substitution.

The synthesis of alkylhydrazines can be challenging. Direct alkylation of hydrazine with alkyl halides can lead to a mixture of mono-, di-, and tri-substituted products. Therefore, a significant area of research is the development of more selective and efficient synthetic methodologies to access specifically substituted alkylhydrazines. organic-chemistry.org These methods include reductive alkylation and the use of protecting groups to control the degree of substitution.

In terms of applications, alkylhydrazine salts are key intermediates in the synthesis of heterocyclic compounds for medicinal chemistry. enamine.netresearchgate.net For example, they are used to create substituted pyrazoles, a common motif in drug candidates. The nature of the alkyl group can be varied to explore the structure-activity relationship of the final therapeutic agent. The salt form, such as a dihydrochloride, provides a stable and convenient way to handle these often reactive intermediates, ensuring their purity and simplifying their use in multi-step synthetic sequences.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxypropylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-7-4-2-3-6-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWBEZJMKZFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Methoxypropyl Hydrazine Dihydrochloride

Influence of the Dihydrochloride (B599025) Salt on Reaction Pathways

The dihydrochloride salt form of (3-Methoxypropyl)hydrazine (B3290591) significantly influences its reactivity, primarily by modulating the nucleophilicity of the hydrazine (B178648) moiety. In (3-Methoxypropyl)hydrazine dihydrochloride, both nitrogen atoms of the hydrazine group are protonated, forming a hydrazinium (B103819) salt. This protonation has several important consequences for its reaction pathways.

The lone pairs of electrons on the nitrogen atoms, which are responsible for the nucleophilic character of free hydrazines, are engaged in bonding with the protons from hydrochloric acid. This drastically reduces the availability of these electrons to attack electrophilic centers. Consequently, this compound is a significantly weaker nucleophile compared to its free base counterpart.

For this compound to participate in nucleophilic reactions, a deprotonation step is typically required. This can be achieved by the addition of a base to the reaction mixture, which will neutralize the hydrochloric acid and liberate the free base. The choice of base and the stoichiometry are crucial in controlling the extent of deprotonation and, therefore, the reactivity of the hydrazine.

The general equilibrium between the protonated and free base forms can be represented as follows:

CH₃O(CH₂)₃NH₂⁺NH₃ 2Cl⁻ + 2B ⇌ CH₃O(CH₂)₃NHNH₂ + 2BH⁺Cl⁻

(where B is a base)

The presence of the dihydrochloride salt can also influence the solubility of the reagent in different solvents, which in turn can affect reaction rates and pathways. For instance, the salt form is generally more soluble in polar protic solvents.

Nucleophilic and Reductive Properties of the Hydrazine Moiety

The hydrazine moiety (—NHNH₂) is well-known for its dual nucleophilic and reductive properties. Once deprotonated to its free base form, (3-Methoxypropyl)hydrazine can exhibit these characteristic reactivities.

Nucleophilic Properties:

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them effective nucleophiles. The terminal nitrogen (β-nitrogen) is generally more sterically accessible and is often the primary site of nucleophilic attack. (3-Methoxypropyl)hydrazine can participate in a variety of nucleophilic substitution and addition reactions. A classic example is the reaction with aldehydes and ketones to form hydrazones.

Reaction with Carbonyl Compounds: The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding (3-methoxypropyl)hydrazone.

R¹R²C=O + CH₃O(CH₂)₃NHNH₂ → R¹R²C=NNH(CH₂)₃OCH₃ + H₂O

Reductive Properties:

Hydrazine and its derivatives are widely used as reducing agents in organic synthesis. The most notable application is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group under basic conditions. While the classical Wolff-Kishner reduction uses hydrazine hydrate (B1144303) at high temperatures, substituted hydrazines can also be employed. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon treatment with a strong base at elevated temperatures to yield the reduced alkane.

| Substrate | Product | Conditions | General Yield Range |

| Aldehyde/Ketone | Alkane | Hydrazine, Strong Base, Heat | 60-90% |

Stereochemical and Regiochemical Control in Reactions

Stereochemical Control:

While specific studies on stereocontrolled reactions involving (3-Methoxypropyl)hydrazine are scarce, general principles can be applied. In reactions where a new stereocenter is formed, the stereochemical outcome can be influenced by the structure of the hydrazine and the substrate, as well as the reaction conditions. For example, in the formation of hydrazones from chiral ketones, diastereomeric products can be formed. The use of chiral auxiliaries or catalysts in conjunction with hydrazine derivatives can also lead to enantioselective transformations.

Regiochemical Control:

(3-Methoxypropyl)hydrazine is an unsymmetrical hydrazine, meaning the two nitrogen atoms are chemically distinct. This raises the issue of regioselectivity in its reactions. The nitrogen atom attached to the 3-methoxypropyl group is the α-nitrogen, and the terminal nitrogen is the β-nitrogen.

In nucleophilic reactions, the attack usually occurs preferentially at the more nucleophilic and less sterically hindered β-nitrogen atom.

In acylation reactions, for instance, the reaction with an acyl halide would be expected to primarily yield the N'-(3-methoxypropyl)hydrazide.

Factors that can influence the regioselectivity include the nature of the electrophile, the solvent, and the presence of catalysts.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is crucial for understanding the detailed mechanism of any chemical transformation. For reactions involving (3-Methoxypropyl)hydrazine, several types of intermediates can be postulated and potentially studied.

Reaction Intermediates:

Hydrazones: As mentioned earlier, hydrazones are stable and often isolable intermediates in the reaction of hydrazines with carbonyl compounds. Their formation is a key step in reactions like the Wolff-Kishner reduction.

Radical Intermediates: In oxidative reactions of hydrazines, radical intermediates can be formed. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of such species.

Diazenes: N-substituted diazenes (RN=NH) can be transient intermediates in the oxidation of substituted hydrazines.

Transition States:

Computational chemistry provides valuable tools for the investigation of transition states, which are high-energy species that cannot be directly observed. Quantum mechanical calculations can be used to model the geometry and energy of transition states, providing insights into the reaction mechanism and factors that control selectivity. For a nucleophilic attack of (3-Methoxypropyl)hydrazine on an electrophile, the transition state would involve the partial formation of a new bond between the nitrogen atom and the electrophilic center.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques can be employed to elucidate the mechanisms of reactions involving (3-Methoxypropyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structure of reactants, products, and stable intermediates like hydrazones. In-situ NMR monitoring of a reaction can provide kinetic data and help to identify transient species.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. Electrospray ionization (ESI-MS) is particularly useful for detecting charged intermediates in solution.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant functional groups (e.g., C=O of a ketone) and the appearance of product functional groups (e.g., C=N of a hydrazone).

UV-Visible Spectroscopy: This technique is useful for studying the kinetics of reactions involving chromophoric species.

The table below summarizes the application of these techniques in studying hydrazine reactions.

| Spectroscopic Technique | Information Obtained | Application in Hydrazine Chemistry |

| NMR Spectroscopy | Structural elucidation, kinetic data | Characterization of hydrazones, monitoring reaction progress |

| Mass Spectrometry | Molecular weight, structural information | Identification of products and intermediates |

| IR Spectroscopy | Functional group analysis | Following the conversion of carbonyls to hydrazones |

| UV-Visible Spectroscopy | Kinetic information for chromophoric systems | Studying the rate of formation of colored derivatives |

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Nitrogen-Containing Molecular Architectures

The strategic incorporation of (3-methoxypropyl)hydrazine (B3290591) dihydrochloride (B599025) into synthetic pathways allows for the creation of elaborate nitrogenous structures. Its bifunctional nature, possessing both a hydrazine (B178648) moiety and a methoxypropyl chain, provides a versatile handle for a wide array of chemical transformations.

While direct evidence for the use of (3-methoxypropyl)hydrazine dihydrochloride in synthesizing diazabicyclononane scaffolds is not extensively detailed in the provided search results, the fundamental reactivity of hydrazines is central to constructing such polycyclic systems. nih.gov Polycyclic compounds, which are integral to many natural products and pharmaceuticals, can be assembled through strategic cyclization reactions where hydrazine derivatives serve as crucial nitrogen sources. nih.gov The synthesis of these complex frameworks often involves multi-step sequences that may include cycloadditions, rearrangements, and tandem reactions to build the fused ring systems. nih.gov

Hydrazides and carbothioamide derivatives are pivotal intermediates in organic synthesis and are known for their wide range of biological activities. researchgate.netnih.gov The synthesis of substituted hydrazides can be achieved through the reaction of esters with hydrazine hydrate (B1144303). nih.gov This straightforward condensation provides a reliable method for introducing the hydrazide functionality. nih.govorganic-chemistry.org

Carbothioamide derivatives, also known as thiosemicarbazides, are readily prepared from hydrazides. researchgate.net For instance, the reaction of a hydrazide with ammonium (B1175870) thiocyanate (B1210189) or an appropriate isothiocyanate leads to the formation of the corresponding carbothioamide. researchgate.net These derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. researchgate.net

| Derivative Type | General Synthetic Method | Starting Material Example | Reagent(s) |

| Substituted Hydrazide | Condensation | Ester | Hydrazine Hydrate |

| Carbothioamide | Reaction with Thiocyanate | Hydrazide | Ammonium Thiocyanate |

| Substituted Carbothioamide | Reaction with Isothiocyanate | Hydrazide | Phenyl Isothiocyanate |

Hydrazine derivatives are instrumental in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. nih.gov The exploration of nucleoside mimics often involves the incorporation of novel nitrogen-based heterocycles as nucleobases. nih.govresearchgate.net Hydrazine and its derivatives can be used to construct these alternative heterocyclic systems, which are then coupled to a sugar moiety, such as ribose, to form the final nucleoside analog. nih.gov The resulting compounds are investigated for their potential biological activities, aiming to discover new therapeutic agents with innovative modes of action. nih.gov

Building Block for Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly five-membered azole rings and fused heterocyclic systems. The hydrazine moiety is a key reactive center that participates in various cyclization reactions.

The synthesis of five-membered heterocyclic rings is a cornerstone of medicinal chemistry due to the prevalence of these scaffolds in numerous pharmaceuticals. nih.gov Hydrazine derivatives are fundamental in the construction of these rings.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for synthesizing substituted pyrazoles. mdpi.com This cyclocondensation reaction is highly versatile, allowing for the preparation of a wide range of pyrazole (B372694) derivatives. mdpi.comorganic-chemistry.org

Thiazoles: While the direct synthesis of thiazoles from (3-methoxypropyl)hydrazine is less common, hydrazine derivatives can be used to create precursors for thiazole (B1198619) synthesis. For example, the formation of thiosemicarbazides from hydrazides provides a key intermediate that can be cyclized to form thiazole rings. researchgate.net

Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are commonly synthesized from acid hydrazides. nih.govnih.gov Cyclization of acyl hydrazines is a primary route to these heterocycles. nih.gov For instance, treatment of an acid hydrazide with carbon disulfide can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. chemmethod.com Similarly, cyclization of diacylhydrazines can yield 1,3,4-oxadiazoles. nih.gov

Triazoles: Hydrazine derivatives are essential for the synthesis of 1,2,4-triazoles. organic-chemistry.org One common method involves the reaction of hydrazines with amidines. organic-chemistry.org Another approach is the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from hydrazides. nih.gov The synthesis of 1,2,3-triazoles often utilizes azides, but methods involving hydrazones are also known. nih.gov

| Heterocycle | Key Precursor from Hydrazine | Common Co-reactant(s) |

| Pyrazole | Hydrazine | 1,3-Dicarbonyl compound |

| Thiazole | Thiosemicarbazide | α-Haloketone |

| 1,3,4-Oxadiazole | Acid Hydrazide / Diacylhydrazine | Dehydrating agent |

| 1,3,4-Thiadiazole | Acid Hydrazide | Carbon disulfide |

| 1,2,4-Triazole (B32235) | Hydrazine / Thiosemicarbazide | Amidine / Alkaline medium |

The reactivity of hydrazine derivatives extends to the synthesis of more complex fused heterocyclic systems. These structures, where a heterocyclic ring is fused to another ring system, are of significant interest in medicinal and materials chemistry. The synthesis of fused pyrazolines, for instance, can be achieved by reacting α,β-unsaturated ketones with hydrazine. researchgate.net Similarly, annelated 1,2,4-triazole systems can be prepared from hydrazine derivatives bearing another heterocyclic moiety, leading to the formation of tricyclic structures. researchgate.net The specific reaction pathways and resulting fused systems depend on the nature of the starting materials and the reaction conditions employed. researchgate.netresearchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov The use of hydrazines, such as (3-Methoxypropyl)hydrazine, is particularly valuable in MCRs for the synthesis of nitrogen-containing heterocyclic compounds, most notably pyrazoles. nih.govbeilstein-journals.org

The primary application of (3-Methoxypropyl)hydrazine in MCRs is as a binucleophilic hydrazine component. In a typical reaction, it undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, which can be generated in situ, to yield highly substituted pyrazoles. youtube.commdpi.com This process, often referred to as the Knorr pyrazole synthesis, involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The (3-methoxypropyl) group from the hydrazine is thereby installed at the N1 position of the pyrazole core.

The general scheme for this MCR is as follows:

Scheme 1: Multi-component synthesis of a 1-(3-methoxypropyl)pyrazole derivative.

(3-Methoxypropyl)hydrazine + 1,3-Diketone → 1-(3-methoxypropyl)-3,5-disubstituted-1H-pyrazole + 2 H₂O

This one-pot synthesis is advantageous due to its atom economy, reduced number of purification steps, and the ability to generate diverse libraries of pyrazole derivatives by varying the 1,3-dicarbonyl component. beilstein-journals.orgmdpi.com Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov

Furthermore, protected forms of hydrazines can be employed as the amine component in other significant MCRs, such as the Ugi reaction. researchgate.netnih.gov For instance, an N-Boc-protected version of (3-methoxypropyl)hydrazine could potentially react with an aldehyde, a carboxylic acid, and an isocyanide to form complex α-acylamino amide structures, further expanding its synthetic utility. nih.gov

| Multi-Component Reaction Type | Role of (3-Methoxypropyl)hydrazine | Reactants | Product Class | Key Features |

|---|---|---|---|---|

| Pyrazole Synthesis (e.g., Knorr) | Binucleophile (N-N source) | 1,3-Dicarbonyl compound | 1-(3-methoxypropyl)pyrazoles | Forms heterocyclic ring; introduces N-substituent. nih.govmdpi.com |

| Ugi Reaction (Hypothetical) | Amine component (when protected) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | Requires N-protection; creates peptide-like scaffolds. researchgate.netnih.gov |

Generation of Ligands for Coordination Chemistry

The hydrazine functional group in (3-Methoxypropyl)hydrazine serves as a powerful precursor for the synthesis of ligands used in coordination chemistry. The most common strategy involves the condensation reaction of the hydrazine with an aldehyde or a ketone to form a (3-methoxypropyl)hydrazone. nih.govchemistryjournal.net

This reaction is typically straightforward and results in the formation of a Schiff base containing a C=N (azomethine) double bond. The resulting hydrazone molecule is an excellent ligand for a wide variety of metal ions. jocpr.comresearchgate.net The coordination typically occurs through the lone pair of electrons on the azomethine nitrogen atom. Depending on the structure of the carbonyl precursor, the resulting hydrazone ligand can be bidentate, tridentate, or polydentate. chemistryjournal.netjocpr.com For example, if a salicylaldehyde (B1680747) is used, the resulting ligand can coordinate to a metal center through both the azomethine nitrogen and the phenolic oxygen, acting as a bidentate O,N-donor ligand.

The general reaction for hydrazone ligand formation is:

Scheme 2: Synthesis of a (3-methoxypropyl)hydrazone ligand.

(3-Methoxypropyl)hydrazine + Aldehyde/Ketone (R-C(=O)R') → (3-Methoxypropyl)hydrazone + H₂O

These hydrazone ligands can form stable coordination complexes with a range of transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II). chemistryjournal.netarabjchem.org The properties of the resulting metal complex, including its geometry, stability, and catalytic or biological activity, can be fine-tuned by modifying the structure of the carbonyl compound used in the ligand synthesis. researchgate.net The presence of the flexible methoxypropyl chain may also influence the solubility and steric properties of the resulting metal complexes. These ligands and their metal complexes have applications in catalysis, materials science, and as antimicrobial or anticancer agents. jocpr.comresearchgate.net Furthermore, polydentate ligands derived from this hydrazine could be used to construct coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org

| Carbonyl Precursor | Resulting Ligand Type | Potential Donor Atoms | Example Metal Ions |

|---|---|---|---|

| Benzaldehyde | Monodentate/Bidentate Hydrazone | N (azomethine) | Cu(II), Zn(II) |

| Salicylaldehyde | Bidentate Hydrazone | N (azomethine), O (phenolic) | Ni(II), Co(II) |

| 2-Acetylpyridine | Bidentate/Tridentate Hydrazone | N (azomethine), N (pyridyl) | Fe(III), Mn(II) |

| Pyridine-2,6-dicarboxaldehyde | Polydentate Hydrazone (bis-hydrazone) | N (azomethine) x2, N (pyridyl) | Lanthanides, Alkaline Earth Metals |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for analyzing the molecular structure of hydrazine (B178648) derivatives. For (3-Methoxypropyl)hydrazine (B3290591) dihydrochloride (B599025), these calculations would typically be employed to determine the most stable geometric arrangement of its atoms in three-dimensional space. This involves optimizing the molecular geometry to find the lowest energy conformation.

Key parameters that would be determined from such an analysis include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

These structural parameters are fundamental to understanding the molecule's physical and chemical properties.

Table 1: Hypothetical Structural Parameters of (3-Methoxypropyl)hydrazine dihydrochloride from Quantum Chemical Calculations Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods can provide a detailed picture of the electron distribution within this compound.

Key electronic properties that would be investigated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity. For hydrazine derivatives, substituents can significantly influence this gap.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other chemical species.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing insight into its polarity and potential sites for chemical attack.

Table 2: Predicted Electronic Properties of this compound Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | 2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 8.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of overall molecular polarity |

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry can be used to model the reaction pathways of this compound. This involves calculating the thermodynamic and kinetic parameters of potential reactions.

Kinetic Analysis: The energy barrier of a reaction, known as the activation energy (Ea), can be calculated by identifying the transition state structure. A lower activation energy implies a faster reaction rate. Kinetic studies on the thermal decomposition of hydrazine provide insight into its stability and reaction mechanisms. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time. dergipark.org.truni-paderborn.de For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule can adopt various shapes, or conformations, due to the rotation around its single bonds. MD simulations can explore these different conformations and determine their relative stabilities.

Simulate Interactions in Solution: MD can model how the molecule interacts with solvent molecules, providing insights into its solubility and behavior in a liquid environment.

Study Dynamic Processes: These simulations can track the motion of atoms over time, offering a dynamic picture of the molecule's flexibility and intermolecular interactions.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (3-Methoxypropyl)hydrazine (B3290591) dihydrochloride (B599025) and related alkylhydrazines is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. Current research in hydrazine (B178648) synthesis points towards several innovative strategies that could be adapted for this specific compound.

Catalytic Approaches: The use of transition metal catalysts, such as palladium and gold, has shown promise in the synthesis of functionalized hydrazines. These methods often proceed under mild conditions with high efficiency and selectivity. Future research could focus on developing a catalytic route to (3-Methoxypropyl)hydrazine, potentially through the catalytic hydrohydrazination of a suitable methoxypropyl-containing precursor.

Green Chemistry and Continuous Flow Systems: There is a significant push towards developing more environmentally benign synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like mechanochemistry and microwave-assisted synthesis. Continuous flow technology, in particular, offers a promising avenue for the safe, scalable, and efficient production of hydrazine derivatives. A flow-based synthesis of (3-Methoxypropyl)hydrazine could offer improved control over reaction parameters and minimize the handling of potentially hazardous intermediates.

| Synthetic Approach | Potential Advantages for (3-Methoxypropyl)hydrazine Synthesis |

| Catalytic Synthesis | High selectivity, mild reaction conditions, potential for asymmetric synthesis. |

| Green Solvents | Reduced environmental impact, improved safety profile. |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control. |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The reactivity of the hydrazine group in (3-Methoxypropyl)hydrazine dihydrochloride offers a rich landscape for the discovery of new chemical transformations and the synthesis of novel molecular architectures. While the classical reactions of hydrazines, such as the Wolff-Kishner reduction and the formation of hydrazones, are well-established, future research will likely delve into more nuanced and previously unexplored reactivity.

Cyclization Reactions for Heterocycle Synthesis: Hydrazine derivatives are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The (3-methoxypropyl) substituent could influence the regioselectivity and stereoselectivity of these cyclization reactions, leading to the formation of novel pyrazoles, pyridazines, and other heterocyclic systems with potential applications in medicinal chemistry and materials science.

Functionalization of the Alkyl Chain: The methoxypropyl chain provides a handle for further functionalization, allowing for the introduction of additional chemical moieties. This could involve, for example, ether cleavage followed by substitution to introduce new functional groups, or reactions at the propyl chain to create more complex molecular scaffolds.

Nucleophilic Reactivity: The nucleophilic nature of the hydrazine moiety can be exploited in reactions with a variety of electrophiles. The electronic and steric effects of the 3-methoxypropyl group may modulate the nucleophilicity of the two nitrogen atoms, offering opportunities for selective functionalization.

| Reaction Type | Potential Outcome with (3-Methoxypropyl)hydrazine |

| Cyclization Reactions | Synthesis of novel substituted pyrazoles, pyridazines, and other heterocycles. |

| Alkyl Chain Functionalization | Introduction of new functional groups to create more complex molecules. |

| Nucleophilic Addition/Substitution | Formation of new C-N and N-N bonds with a variety of electrophiles. |

Integration into Emerging Fields of Materials Science

The unique structural features of this compound make it an intriguing building block for the development of advanced materials with tailored properties. The hydrazine moiety can act as a versatile linker or reactive site for incorporation into various material backbones.

Polymer Science: Hydrazine derivatives have been used in the synthesis of functional polymers, including conductive polymers and flame-retardant materials. The methoxypropyl group in (3-Methoxypropyl)hydrazine could enhance the solubility and processability of such polymers. Furthermore, the hydrazine group can be used to crosslink polymer chains or to introduce specific functionalities.

Surface Modification: The reactive nature of the hydrazine group makes it suitable for the surface modification of materials. For instance, it could be used to functionalize the surface of silicon or other substrates to alter their surface properties, such as wettability or biocompatibility.

Framework Materials: Hydrazine-based ligands are being explored for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have applications in gas storage, catalysis, and sensing. The (3-Methoxypropyl)hydrazine ligand could lead to the formation of novel frameworks with unique pore environments and functionalities imparted by the methoxy (B1213986) group.

Advanced Methodologies for Mechanistic Elucidation and Optimization

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and for the rational design of new reactivity. The application of advanced analytical and computational techniques will be instrumental in achieving this.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules. Such studies can provide valuable insights into the reactivity of (3-Methoxypropyl)hydrazine and guide the design of new experiments. For example, DFT calculations can help to predict the regioselectivity of its reactions and to understand the role of the methoxy group in modulating its reactivity.

In-situ Reaction Monitoring: Spectroscopic techniques such as NMR, IR, and Raman spectroscopy can be used for the in-situ monitoring of reactions involving (3-Methoxypropyl)hydrazine. This allows for the real-time observation of intermediates and the collection of kinetic data, which are essential for a detailed mechanistic understanding.

Design of Experiments (DoE): For the optimization of synthetic processes, Design of Experiments (DoE) is a powerful statistical tool. By systematically varying multiple reaction parameters (e.g., temperature, concentration, catalyst loading), DoE can be used to identify the optimal conditions for the synthesis of (3-Methoxypropyl)hydrazine or its derivatives with high efficiency and yield.

| Methodology | Application to (3-Methoxypropyl)hydrazine Research |

| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. |

| In-situ Spectroscopy | Real-time monitoring of reactions, identification of intermediates, kinetic analysis. |

| Design of Experiments (DoE) | Optimization of synthetic protocols for improved yield and efficiency. |

| Advanced Mass Spectrometry | Characterization of reaction products and intermediates. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Methoxypropyl)hydrazine dihydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves reacting hydrazine hydrate with 3-methoxypropyl chloride under acidic conditions (e.g., HCl). Post-synthesis, purification via recrystallization in ethanol-water mixtures is common. Purity validation should employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and corroborate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. How can spectrophotometric techniques quantify this compound in solution?

- Methodology : Derivatize the compound with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol. The resulting Schiff base absorbs at 458 nm (UV-Vis). Prepare a standard curve using serial dilutions (0.01–0.5 mM) and validate against a blank. Ensure a carrier solution of 1:1 EtOH/water with 0.12 M DMAB and a flow rate of 0.3 mL/min for consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water. For spills, neutralize with 5% acetic acid before disposal. Store in airtight containers at 4°C, away from oxidizers. Toxicity data from analogous hydrazines suggest acute exposure risks (e.g., respiratory irritation), warranting medical observation post-incident .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity values between HPLC and spectrophotometric assays?

- Analysis : Discrepancies may arise from interfering impurities (e.g., unreacted hydrazine) or matrix effects. Cross-validate methods: Use HPLC-MS (ESI+ mode) to identify co-eluting contaminants. Adjust DMAB derivatization pH to 2.5–3.0 to minimize side reactions. Compare results with ion-exchange chromatography (e.g., Dowex 50WX8 resin) for ionic purity assessment .

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

- Approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via TGA (thermal stability up to 150°C) and DSC (melting point shifts). Lyophilization or storage under argon can mitigate hydrolysis. For long-term stability, use amber vials with desiccants (silica gel) and track water content via Karl Fischer titration .

Q. How can mechanistic insights into the reactivity of this compound be gained in heterocyclic synthesis?

- Experimental Design : Employ in situ NMR (DMSO-d6, 400 MHz) to track intermediates in Fischer indole or pyrazole syntheses. Use isotopic labeling (e.g., 15N-hydrazine) to elucidate nitrogen incorporation pathways. Compare kinetics under varying pH (2.0–6.0) and temperatures (25–80°C) to model reaction pathways .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Quality Control : Implement orthogonal characterization: 1H/13C NMR (δ 2.5–3.5 ppm for methoxy protons), FTIR (N-H stretch ~3300 cm⁻¹), and XRPD to confirm crystallinity. Use LC-TOF-MS for exact mass verification (theoretical [M+H]+ = 213.06). Standardize reaction quenching (e.g., NaHCO3 saturation) to minimize byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.